molecular formula C11H13N3 B1274575 1-(1-phenylethyl)-1H-pyrazol-5-amine CAS No. 3524-13-8

1-(1-phenylethyl)-1H-pyrazol-5-amine

Cat. No. B1274575
CAS RN: 3524-13-8
M. Wt: 187.24 g/mol
InChI Key: IGLWFDGTGHDOKW-UHFFFAOYSA-N
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Description

1-Phenylethanol is an aromatic alcohol that is ethanol substituted by a phenyl group at position 1 . It is a colorless liquid and is often used in chiral resolutions . It is also a natural product found in several organisms .


Synthesis Analysis

The production of enantiomerically pure 1-phenylethylamine has been achieved through enzymatic kinetic resolution . The reaction between racemic 1-phenylethylamine and vinyl acetate in hexane to form an ester is catalyzed by acylase I .


Molecular Structure Analysis

The molecular formula of 1-Phenylethanol is C8H10O . It contains a carboxylated imidazole ring-containing anesthetic compound .


Chemical Reactions Analysis

1-Phenylethanol can be used in the acid-catalyzed Ritter reaction to synthesize various N-benzylacetamides . It is one of the key precursors for the synthesis of fullerene-fused isochroman derivatives via palladium-catalyzed hydroxyl-directed cyclization .


Physical And Chemical Properties Analysis

1-Phenylethanol has a density of 1.012 g/mL at 25 °C . It has a refractive index of n20/D 1.527 (lit.) .

Scientific Research Applications

Synthetic Application of Enantiomeric 1-Phenylethylamine

  • Summary of Application : α-PEA is used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products. Chiral ligands with α-PEA moieties were applied in asymmetric reactions, and effective modular chiral organocatalysts were constructed with α-PEA fragments and used in important synthetic reactions .
  • Methods of Application : The synthesis of α-PEA and its derivatives, chiral resolution, and their applications in the resolution of other compounds were discussed .
  • Results or Outcomes : The use of α-PEA has led to improvements in the synthesis of medicinal substances and natural products .

Enantioselective Resolution by Esterase BSE01281

  • Summary of Application : Esterase BSE01281, identified from the Indian Ocean, can enantioselectively resolve (±)-1-phenylethanol and (±)-1-phenylethyl acetate .
  • Methods of Application : The esterase was cloned, expressed, and functionally characterized. After the optimization of enzymatic reactions, it was used to resolve the compounds .
  • Results or Outcomes : BSE01281 could efficiently generate ®-1-phenylethyl acetate with high enantiomeric excess (>99%) and high conversion (42%) after 96 h trans-esterification reactions .

Two-Phase Reaction with Burkholderia cepacia Lipase

  • Summary of Application : The use of Burkholderia cepacia lipase, vinyl acetate, and n-heptane with [EMIM][BF4] allows obtaining enantiomerically pure 1-phenylethyl acetate .
  • Methods of Application : The reaction was conducted using Burkholderia cepacia lipase, vinyl acetate, and n-heptane with [EMIM][BF4] .
  • Results or Outcomes : The reaction resulted in enantiomerically pure 1-phenylethyl acetate, with the enantiomeric excess of products eep = 98.9%, conversion c = 40.1%, and high value of enantioselectivity E > 200 .

Preparation and Optical Resolution

  • Summary of Application : 1-Phenylethylamine is often used in chiral resolutions. It is relatively basic and forms stable ammonium salts and imines .
  • Methods of Application : 1-Phenylethylamine may be prepared by the reductive amination of acetophenone . The Leuckart reaction, using ammonium formate, is another method for this transformation .
  • Results or Outcomes : L-malic acid is used to resolve 1-Phenylethylamine, a versatile resolving agent in its own right. The dextrorotatory enantiomer crystallizes with the malate, leaving the levorotatory form in solution .

Stereochemistry and Polarimetry

  • Summary of Application : The resolution of (±)-1-phenylethylamine using (+)-tartaric acid as the resolving agent is often introduced in organic chemistry laboratory .
  • Methods of Application : The resolution process involves the use of (+)-tartaric acid .
  • Results or Outcomes : The resolution provides a practical way to separate the enantiomers of 1-phenylethylamine .

Chiral Inducer and Auxiliary

  • Summary of Application : α-PEA is often used as a chiral inducer and auxiliary in the practical synthesis of enantiopure products, often drugs or agrochemicals . It offers a structural motif frequently applied in the synthesis of chiral building blocks, useful in divergent asymmetric synthesis .
  • Methods of Application : Due to successful applications in various chiral recognition processes, α-PEA can be considered a privileged chiral inducer and auxiliary . Its essential synthetic applications have been included in several volumes of the encyclopedic Fieser and Fieser’s series on reagents for organic synthesis .
  • Results or Outcomes : The last decade has witnessed many interesting advancements, and over eighty new original papers have supplemented the previous works .

Safety And Hazards

When handling 1-Phenylethanol, it is advised to avoid breathing mist, gas or vapors, and avoid contact with skin and eyes . It is also recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

New developments in the synthesis, resolution, and synthetic applications of chiral 1-phenylethylamine have been reviewed . Improvements in the synthesis of α-PEA and its derivatives and chiral resolution, as well as their applications in the resolution of other compounds, were discussed .

properties

IUPAC Name

2-(1-phenylethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9(10-5-3-2-4-6-10)14-11(12)7-8-13-14/h2-9H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLWFDGTGHDOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389988
Record name 1-(1-phenylethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-phenylethyl)-1H-pyrazol-5-amine

CAS RN

3524-13-8
Record name 1-(1-phenylethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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